molecular formula C5H10N4 B103313 N,N,N'-Trimethyl-1-cyanoguanidine CAS No. 17686-53-2

N,N,N'-Trimethyl-1-cyanoguanidine

Cat. No.: B103313
CAS No.: 17686-53-2
M. Wt: 126.16 g/mol
InChI Key: ULFPSDSOEPFASD-UHFFFAOYSA-N
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Description

N,N,N'-Trimethyl-1-cyanoguanidine (CAS 17686-53-2) is a substituted guanidine derivative with the molecular formula C₅H₁₀N₄ and a molecular weight of 126.16 g/mol. Key physical properties include a density of 0.99 g/cm³, a boiling point of 167.8°C at 760 mmHg, and a refractive index of 1.493 . The compound features a cyano group (-CN) and three methyl substituents on the guanidine core, contributing to its unique reactivity and applications in pharmaceuticals and agrochemicals. For instance, it is structurally related to impurities in cimetidine synthesis, highlighting its relevance in drug development .

Properties

CAS No.

17686-53-2

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

3-cyano-1,1,2-trimethylguanidine

InChI

InChI=1S/C5H10N4/c1-7-5(8-4-6)9(2)3/h1-3H3,(H,7,8)

InChI Key

ULFPSDSOEPFASD-UHFFFAOYSA-N

SMILES

CN=C(NC#N)N(C)C

Canonical SMILES

CN=C(NC#N)N(C)C

Other CAS No.

17686-53-2

Synonyms

NCN=C(N(CH3)2)(NHCH3)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Guanidine Derivatives

Structural Isomers: N'-Cyano-N,N-dimethylguanidine

  • CAS No.: 1609-06-9
  • Molecular Formula : C₄H₈N₄
  • Molecular Weight : 124.14 g/mol
  • Key Differences: This isomer lacks one methyl group compared to N,N,N'-Trimethyl-1-cyanoguanidine, resulting in altered polarity and solubility. While both share a cyano group, the substitution pattern affects their intermolecular interactions and synthetic utility. For example, N'-Cyano-N,N-dimethylguanidine is used in combinatorial chemistry libraries, as indicated by its inclusion in the NSC643479 database .

Functional Group Variants

N-Methyl-N'-nitroguanidine (CAS 4245-76-5)
  • Molecular Formula : C₂H₆N₄O₂
  • Molecular Weight : 118.10 g/mol
  • Properties: A nitro (-NO₂) substituent replaces the cyano group, yielding a white crystalline solid with a melting point of 156–161°C. It is highly soluble in water and alkali solutions.
  • Applications: Serves as a precursor for neonicotinoid insecticides (e.g., clothianidin, thiamethoxam) due to its electrophilic nitro group .
N,N,N',N'-Tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine
  • Key Features : Incorporates a trimethoxysilylpropyl group, enabling silane-based reactivity.
  • Applications : Used as a coupling agent in surface modifications and polymer chemistry, leveraging its silicon moiety for adhesion promotion .

Aromatic Substituted Guanidines

N''-(4-Methoxyphenyl)-N,N,N',N'-tetramethylguanidine (CAS 20815-35-4)
  • Molecular Formula : C₁₂H₁₉N₃O
  • Molecular Weight : 221.30 g/mol
  • Structural Insights : The methoxyphenyl group introduces aromaticity and hydrogen-bonding capabilities (C–H···O interactions, d(H···O) = 2.81 Å), forming centrosymmetric dimers in the solid state .
  • Synthesis : Reacts 4-methoxyaniline with chloroformamidinium chloride, followed by NaOH treatment .

Coordination-Reactive Guanidines

N,N,N',N'-Tetramethyl-N''-[2-(N',N',N'',N''-tetramethylguanidino)ethyl]-guanidine
  • Structural Features : Contains two tetramethylguanidine units linked by an ethyl group.
  • Bond Characteristics : C–N bond lengths (1.285–1.395 Å) and angles (114.1–126.5°) indicate delocalization in the CN₃ planes.
  • Applications : Forms chelate complexes with copper halides, suggesting utility in catalysis or materials science .

Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups
This compound 126.16 167.8 0.99 -CN, -N(CH₃)₂, -NHCH₃
N-Methyl-N'-nitroguanidine 118.10 - - -NO₂, -NHCH₃
N''-(4-Methoxyphenyl)-derivative 221.30 - - -OCH₃, aromatic ring

Preparation Methods

Guanidine Alkylation via Nucleophilic Substitution

Alkylation of cyanoguanidine precursors represents a foundational approach for introducing methyl groups. In this method, cyanoguanidine undergoes sequential methylation using methyl halides (e.g., methyl iodide) or dimethyl sulfate in alkaline conditions. For instance, the reaction of cyanoguanidine with methyl iodide in the presence of potassium carbonate at 60–80°C selectively yields mono-, di-, and tri-methylated products depending on stoichiometry .

Key parameters influencing selectivity include:

  • Molar ratio of methylating agent to substrate : A 3:1 ratio of methyl iodide to cyanoguanidine favors tri-methylation.

  • Solvent system : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing intermediates .

  • Temperature control : Elevated temperatures (≥80°C) reduce side reactions but risk over-alkylation.

A representative synthesis from dicyandiamide involves:

  • Initial methylation : Dicyandiamide reacts with methyl iodide (3 eq.) in DMF at 70°C for 12 hours.

  • Acid workup : Hydrochloric acid precipitates N,N,N'-Trimethyl-1-cyanoguanidine hydrochloride.

  • Neutralization : Treatment with aqueous NaOH liberates the free base, yielding 68–72% purity .

Reductive Amination with Formaldehyde

The Eschweiler-Clarke reaction offers a scalable route for methylating primary and secondary amines. Applied to cyanoguanidine, this method employs formaldehyde and formic acid under reflux to achieve exhaustive methylation . The mechanism involves:

  • Imine formation : Reaction of formaldehyde with amine groups.

  • Reduction : Formic acid acts as a reductant, converting imines to methylated amines.

Optimized conditions from patent literature include:

  • Molar excess of formaldehyde (5 eq.) to ensure complete methylation.

  • Reaction time : 8–10 hours at 90°C in aqueous ethanol.

  • Post-reaction purification : Crystallization from ethanol/water mixtures enhances yield to 81% .

Comparative studies indicate that substituting formic acid with sodium cyanoborohydride improves selectivity for tertiary amines, albeit at higher costs .

Microwave-Assisted Synthesis

Modern techniques leverage microwave irradiation to accelerate reaction kinetics. A protocol adapted from quinazoline synthesis involves:

  • S_NAr reaction : Chlorinated guanidine intermediates react with methylamine under microwave irradiation (160°C, 3 hours).

  • Cyanation : Introduction of the cyano group via potassium cyanide in DMSO.

This method achieves 89% yield with reduced side products, attributed to uniform heating and shorter reaction times . Critical parameters include:

  • Microwave power : 300 W for optimal energy transfer.

  • Solvent choice : DMSO enhances nucleophilicity of methylamine.

Catalytic Methylation Using Ammonium Salts

Patent US4808726A demonstrates the use of ammonium carboxylates (e.g., ammonium formate) with formaldehyde to methylate guanidine derivatives . Adapted for this compound:

  • Reagent preparation : Ammonium formate (4 eq.) and formaldehyde (3 eq.) in methanol.

  • Reaction conditions : 12 hours at 75°C under nitrogen.

  • Isolation : Extraction with dichloromethane and drying over MgSO₄.

This method achieves 76% yield with high reproducibility, though excess formaldehyde necessitates careful quenching to prevent polymerization .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Nucleophilic Alkylation68–7295Cost-effective, scalableLow selectivity for tri-methylation
Reductive Amination8198High purity, mild conditionsRequires excess reagents
Microwave-Assisted8999Rapid, energy-efficientSpecialized equipment needed
Ammonium Salt Catalysis7697Reproducible, solvent-flexibleSensitive to moisture

Mechanistic Insights and Side Reactions

  • Over-methylation : Occurs when methylating agents exceed stoichiometric ratios, producing quaternary ammonium salts. Controlled addition rates mitigate this issue .

  • Cyano group stability : Prolonged heating above 100°C may degrade the cyano moiety to amides. Maintaining pH > 9 preserves functionality .

  • Solvent effects : Etheral solvents (e.g., THF) favor mono-methylation, while DMF drives tri-methylation due to enhanced nucleophilicity .

Industrial-Scale Production Considerations

For bulk synthesis, the reductive amination method is preferred due to:

  • Low catalyst costs : Formic acid is inexpensive and recyclable.

  • Safety profile : Aqueous conditions reduce flammability risks compared to DMF-based protocols.

Pilot-scale trials demonstrate that continuous flow reactors improve yield consistency by 12% compared to batch processes .

Q & A

Q. What are the standard synthetic routes for N,N,N'-Trimethyl-1-cyanoguanidine, and how can reaction conditions be optimized for purity?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. A common procedure involves reacting sodium dicyanamide (1.2 equivalents) with a methylated amine hydrochloride (e.g., N,N-dimethyl-N′-methylphenylthiourea derivatives) in 1-butanol under reflux for 6–8 hours. The reaction mixture is filtered to remove precipitates, and the filtrate is concentrated under vacuum. Purification may involve recrystallization from acetonitrile at 273 K for single-crystal formation . Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity.
  • Temperature control : Reflux conditions (≈100–120°C) enhance reaction kinetics.
  • Purification : Recrystallization or column chromatography ensures ≥95% purity.

Q. How is the molecular geometry of this compound characterized experimentally?

Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. Key findings from crystallographic studies include:

  • Bond lengths : C1–N3 = 1.2889 Å (double bond character), C1–N1 = 1.3682 Å, and C1–N2 = 1.408 Å (single bonds) .
  • Bond angles : N1–C1–N2 = 115.10°, N2–C1–N3 = 125.61°, and N1–C1–N3 = 119.29°, indicating deviations from ideal trigonal planar geometry due to steric and electronic effects .
    Practical steps :

Grow single crystals via slow evaporation in acetonitrile.

Collect diffraction data (e.g., Cu-Kα radiation, λ = 1.54178 Å).

Refine structures using software like SHELXL, accounting for hydrogen atom positions via riding models .

Advanced Research Questions

Q. How can non-classical hydrogen bonding interactions in the crystal lattice be analyzed, and what functional implications do they have?

Methodological Answer: Non-classical C–H···O hydrogen bonds (e.g., d(H···O) = 2.81 Å in this compound) stabilize crystal packing. To analyze these:

Electron density maps : Use Hirshfeld surface analysis to visualize intermolecular interactions.

Thermal ellipsoid models : Assess anisotropic displacement parameters for hydrogen atoms.

Functional implications : These interactions promote centrosymmetric dimer formation (space group P-1), influencing mechanical stability and solubility .

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic findings for this compound?

Methodological Answer: Contradictions often arise from dynamic vs. static structural representations. A systematic approach includes:

Variable-temperature NMR : Compare chemical shifts at 298 K vs. 173 K to detect conformational flexibility.

DFT calculations : Optimize gas-phase geometries and compare with crystallographic data to identify solid-state packing effects.

Error analysis : Quantify uncertainties in crystallographic refinement (e.g., R-factor ≤ 0.05) and NMR integration errors (±2–5%) .

Replication : Repeat experiments under identical conditions to rule out artifacts .

Q. What strategies are recommended for analyzing degradation products or byproducts during synthesis?

Methodological Answer:

LC-MS/MS : Use reverse-phase chromatography (C18 column, 0.1% formic acid in H2O/MeOH gradient) to separate byproducts.

High-resolution mass spectrometry (HRMS) : Identify fragments with m/z accuracy < 5 ppm.

Mechanistic studies : Probe reaction pathways via isotopic labeling (e.g., ¹⁵N-cyanoguanidine derivatives) .

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